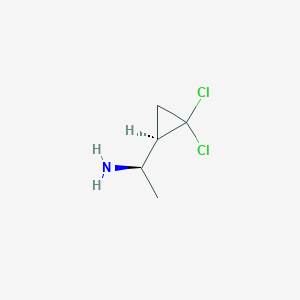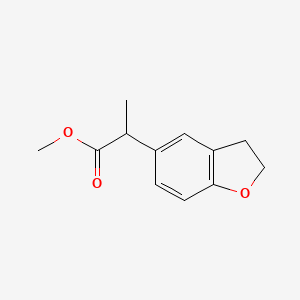![molecular formula C7H12N2O3 B13328133 5-[(Azetidin-3-yloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B13328133.png)
5-[(Azetidin-3-yloxy)methyl]-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(Azetidin-3-yloxy)methyl]-1,3-oxazolidin-2-one is a chemical compound that features both azetidine and oxazolidinone moieties Azetidines are four-membered nitrogen-containing heterocycles known for their strain-driven reactivity, while oxazolidinones are five-membered rings containing both nitrogen and oxygen atoms
准备方法
The synthesis of 5-[(Azetidin-3-yloxy)methyl]-1,3-oxazolidin-2-one typically involves the reaction of azetidine derivatives with oxazolidinone precursors. One common synthetic route includes the nucleophilic substitution reaction where an azetidine derivative reacts with a halomethyl oxazolidinone under basic conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as sodium hydride (NaH) to facilitate the substitution reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
化学反应分析
5-[(Azetidin-3-yloxy)methyl]-1,3-oxazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the azetidin-3-yloxy group, forming new derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the oxazolidinone ring and formation of corresponding carboxylic acids or amines.
科学研究应用
5-[(Azetidin-3-yloxy)methyl]-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of novel materials and polymers with unique properties.
作用机制
The mechanism of action of 5-[(Azetidin-3-yloxy)methyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The azetidine moiety is known for its ability to interact with enzymes and receptors, potentially inhibiting their activity. The oxazolidinone ring can also interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
5-[(Azetidin-3-yloxy)methyl]-1,3-oxazolidin-2-one can be compared with other similar compounds, such as:
5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole hydrochloride: This compound features an oxadiazole ring instead of an oxazolidinone ring, leading to different chemical and biological properties.
5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole hydrochloride: The presence of a cyclopropyl group introduces additional strain and reactivity compared to the oxazolidinone derivative.
5-[(Azetidin-3-yloxy)methyl]-1,2,3-thiadiazole: The thiadiazole ring imparts different electronic properties and reactivity compared to the oxazolidinone ring.
属性
分子式 |
C7H12N2O3 |
|---|---|
分子量 |
172.18 g/mol |
IUPAC 名称 |
5-(azetidin-3-yloxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H12N2O3/c10-7-9-3-6(12-7)4-11-5-1-8-2-5/h5-6,8H,1-4H2,(H,9,10) |
InChI 键 |
SYVQLALSNSMLDZ-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)OCC2CNC(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



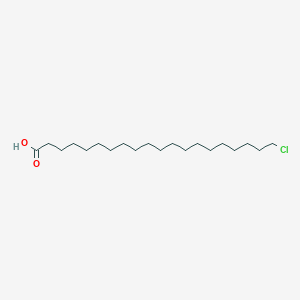
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-amine](/img/structure/B13328067.png)

![6-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamide](/img/structure/B13328078.png)
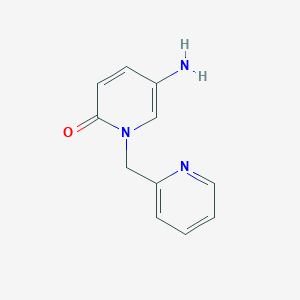
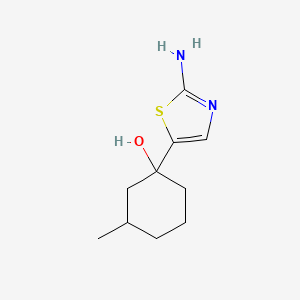
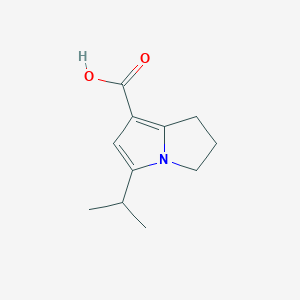

![(4-Methoxybutyl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B13328116.png)
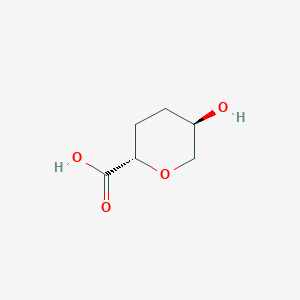
![3-Azabicyclo[3.3.1]nonane-3-carbonyl chloride](/img/structure/B13328129.png)
